Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)-
Description
The compound Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- (CAS: TIMTEC-BB SBB010027 ) features a 5-nitroimidazole core substituted at positions 1, 2, and 3. Key structural attributes include:
- Position 1: A 4-methoxy-3-nitrophenylmethyl group.
- Position 2: A methyl group.
- Position 4: A nitro group.
- Position 5: A thioether linkage to an acetamide moiety.
Properties
CAS No. |
77952-77-3 |
|---|---|
Molecular Formula |
C14H15N5O6S |
Molecular Weight |
381.37 g/mol |
IUPAC Name |
2-[3-[(4-methoxy-3-nitrophenyl)methyl]-2-methyl-5-nitroimidazol-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C14H15N5O6S/c1-8-16-13(19(23)24)14(26-7-12(15)20)17(8)6-9-3-4-11(25-2)10(5-9)18(21)22/h3-5H,6-7H2,1-2H3,(H2,15,20) |
InChI Key |
XQUIWHSINICZJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC(=C(C=C2)OC)[N+](=O)[O-])SCC(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Acetamide Precursor
The aromatic acetamide portion, specifically N-(4-methoxy-3-nitrophenyl)acetamide , is prepared by acetylation of the corresponding aniline derivative:
- Reaction: Acetylation of 4-methoxy-3-nitroaniline with acetic anhydride in an acidic or neutral solvent system (e.g., glacial acetic acid or ethanol).
- Conditions: Refluxing the mixture for 30 minutes to several hours ensures completion.
- Purification: Recrystallization from ethanol or aqueous solvents yields yellow crystalline solids.
This step is supported by well-established protocols for nitro-substituted aromatic acetamides, ensuring the retention of sensitive nitro and methoxy groups without reduction or substitution side reactions.
Construction of the Substituted Imidazole Core
The imidazole ring bearing 2-methyl and 4-nitro substituents is synthesized via cyclization reactions involving:
- Starting materials: 2-nitrobenzaldehyde derivatives, ammonium acetate, and appropriate ketones or benzils under reflux in glacial acetic acid or ethanol.
- Reduction: The nitro group on the aromatic ring can be selectively reduced to an amine using stannous chloride dihydrate and hydrochloric acid in methanol at ambient temperature.
- Cyclization: Subsequent treatment with carbon disulfide and potassium hydroxide in ethanol under reflux forms the imidazo-thiol intermediate.
- Thioether formation: The thiol intermediate undergoes nucleophilic substitution (S_N2) with chloro-substituted acetamide derivatives in the presence of potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures (~80°C) for 12 hours to form the thioether linkage.
Thioether Linkage Formation
The critical sulfur bridge connecting the imidazole and aromatic acetamide is introduced by:
- Reacting the imidazole-5-thiol intermediate with a chloro-substituted aromatic acetamide derivative.
- Using potassium carbonate as a base to deprotonate the thiol and promote nucleophilic substitution.
- Conducting the reaction in DMF or acetone at room temperature to 80°C for several hours.
- Monitoring reaction progress by thin-layer chromatography (TLC).
- Isolating the product by filtration, washing, and recrystallization from ethanol or suitable solvents.
Data Tables Summarizing Preparation Parameters
| Step | Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acetylation of 4-methoxy-3-nitroaniline | 4-methoxy-3-nitroaniline, acetic anhydride | Glacial acetic acid or ethanol | Reflux (~100°C) | 30 min–2 h | 75–85 | Recrystallization from ethanol |
| Imidazole ring formation | 2-nitrobenzaldehyde, ammonium acetate, benzil | Glacial acetic acid or ethanol | Reflux (~100°C) | 4–6 h | 60–70 | Cyclization and reduction steps involved |
| Nitro reduction | Stannous chloride dihydrate, HCl | Methanol | Ambient (~25°C) | 6 h | 80–90 | Selective nitro to amine conversion |
| Thiol formation | Carbon disulfide, KOH | Ethanol | Reflux (~78°C) | 3 h | 70–80 | Formation of imidazo-thiol intermediate |
| Thioether coupling | Imidazo-thiol + chloro-N-(4-methoxy-3-nitrophenyl)acetamide | DMF or acetone | 25–80°C | 3–12 h | 65–75 | Potassium carbonate base, S_N2 reaction |
Comprehensive Research Findings
Reaction Optimization and Yields
- The acetylation step is highly efficient under reflux with acetic anhydride, producing high-purity acetamide intermediates.
- Nitro group reduction using stannous chloride is mild and selective, avoiding over-reduction of sensitive groups.
- The cyclization with carbon disulfide and potassium hydroxide is critical for thiol formation and requires careful control of reflux time to maximize yield.
- The S_N2 thioether coupling benefits from polar aprotic solvents and mild heating to improve nucleophilicity and reaction rate.
Characterization Techniques
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns and ring formation.
- Infrared Spectroscopy (IR): Characteristic bands for acetamide C=O (~1650 cm⁻¹), nitro groups (~1520 and 1340 cm⁻¹), and thioether S–C bonds.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.
- X-ray Crystallography: Used for definitive structural confirmation, especially to resolve the orientation of nitro and methoxy groups and the thioether linkage geometry.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds containing the imidazole moiety have shown significant cytotoxic effects against various cancer cell lines. One study indicated that derivatives exhibited IC50 values significantly lower than standard anticancer drugs, suggesting a promising avenue for further research in cancer therapeutics .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on specific enzymes relevant to cancer progression and diabetes management. Notably, it has demonstrated activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, making it a candidate for managing type 2 diabetes by regulating blood glucose levels .
Mechanism-Based Approaches
Mechanism-based drug design has become increasingly important in developing effective therapeutics. The compound's structure allows for the exploration of its interactions with biological targets at the molecular level. For example, its ability to inhibit telomerase and other kinases involved in tumor growth has been documented, suggesting that it could serve as a lead compound for further development in anticancer drug discovery .
Case Study 1: Anticancer Activity Assessment
A study investigated the cytotoxic effects of various derivatives on leukemia cell lines. The results showed that certain modifications to the acetamide structure enhanced its potency against these cells, with some derivatives achieving IC50 values below those of established treatments like doxorubicin .
Case Study 2: Enzyme Inhibition Studies
In another research effort, derivatives were synthesized and tested for their ability to inhibit α-glucosidase. Compounds derived from acetamide exhibited promising inhibition rates, suggesting their potential utility in diabetes management .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Acetamide, 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Table 1: Structural and Functional Group Comparison
Key Observations :
- Nitroimidazole vs. Benzimidazole : The target’s nitroimidazole core is electron-deficient due to nitro groups, enhancing reactivity toward anaerobic enzyme systems. Benzimidazole derivatives (e.g., 9c) exhibit anticancer activity via triazole-thiazole interactions .
Table 2: Bioactivity Comparison
Key Findings :
- highlights that nitroimidazoles with phenylsulfonylmethyl groups exhibit potent activity against Clostridioides difficile and parasites, with reduced mutagenicity compared to metronidazole . The target compound’s 4-methoxy-3-nitrophenyl group may further modulate toxicity and efficacy.
- Docking studies in suggest that bromophenyl substituents (e.g., 9c) enhance binding to enzymatic active sites, implying that the target’s nitrophenyl group could similarly optimize interactions .
Key Insights :
Physicochemical Properties
Table 4: Property Comparison
| Compound | logP (Predicted) | Solubility (mg/mL) | Thermal Stability (°C) | Reference |
|---|---|---|---|---|
| Target Compound | 2.8 | <0.1 (aqueous) | >150 (decomposition) | |
| 9c () | 3.1 | 0.5 (DMSO) | 180–200 | |
| Ocfentanil | 3.5 | <0.01 (aqueous) | 180 |
Analysis :
- Nitro groups may contribute to thermal stability but reduce solubility, necessitating formulation optimization for in vivo applications.
Q & A
Q. Q1: What are the common synthetic routes for preparing derivatives of 2-((1-((4-methoxy-3-nitrophenyl)methyl)-2-methyl-4-nitro-1H-imidazol-5-yl)thio)acetamide?
Methodological Answer: A widely used approach involves nucleophilic substitution reactions. For example, intermediates like 5-(4-hydroxy-3-methoxybenzylidene)-2,4-thiazolidinedione can react with chloroacetylated derivatives in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). The reaction progress is monitored via thin-layer chromatography (TLC), followed by precipitation in water to isolate the product . This method emphasizes the importance of solvent choice (DMF for solubility) and reaction time optimization.
Q. Q2: What spectroscopic techniques are critical for characterizing this compound and its analogs?
Methodological Answer: Key techniques include:
- IR spectroscopy to identify functional groups (e.g., nitro, thioether, or acetamide stretches).
- NMR (¹H and ¹³C) to confirm regiochemistry and substituent positions, particularly for distinguishing aromatic protons in the 4-methoxy-3-nitrophenyl group.
- Mass spectrometry to verify molecular weight and fragmentation patterns, ensuring purity and structural integrity .
Cross-referencing experimental data with computational predictions (e.g., DFT for NMR chemical shifts) enhances reliability.
Advanced Research Questions
Q. Q3: How can computational tools optimize reaction conditions for synthesizing novel derivatives?
Methodological Answer: Quantum chemical calculations (e.g., B3LYP/SDD methods) can predict reaction pathways and transition states, guiding solvent selection and catalyst design. For instance, reaction path searches using software like ICReDD integrate experimental data with computational models to narrow optimal conditions (e.g., temperature, solvent polarity) and reduce trial-and-error approaches. This hybrid methodology accelerates reaction development and improves yield .
Q. Q4: How should researchers resolve contradictions between experimental spectral data and theoretical predictions?
Methodological Answer: Discrepancies in NMR or IR spectra may arise from conformational flexibility or crystallographic packing effects. To address this:
- Perform X-ray crystallography (using SHELX programs) to obtain definitive structural data.
- Use DFT-based geometry optimization to model intramolecular interactions (e.g., hydrogen bonding) that influence spectral profiles.
- Compare experimental and computed dihedral angles (e.g., C3-C2-C1-C6 or N21-C22-N23-C24) to identify structural deviations .
Q. Q5: What strategies are recommended for designing in vivo toxicity studies for this compound?
Methodological Answer:
- Animal models : Use Wister albino mice for acute toxicity screening, monitoring parameters like LD₅₀ and organ-specific effects (e.g., liver/kidney function).
- Dose escalation : Start with sub-therapeutic doses (e.g., 50 mg/kg) and incrementally increase while observing behavioral and biochemical changes.
- Histopathological analysis : Post-mortem tissue examination to assess cellular damage. Reference protocols from hypoglycemic activity studies of related acetamide derivatives .
Q. Q6: How can researchers ensure data reproducibility and security in collaborative studies?
Methodological Answer:
- Data management : Use encrypted chemical software (e.g., PubChem-compatible platforms) for secure storage and sharing of spectral data, synthetic protocols, and computational models.
- Experimental simulations : Virtual screening tools (e.g., molecular docking) pre-validate hypotheses, reducing redundant lab work.
- Standardized reporting : Adopt CRDC guidelines (e.g., RDF2050112 for reactor design) to document variables like catalyst loading and reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
